4-Bromo-6-fluoro-1,3-benzoxazol-2-amine
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Overview
Description
4-Bromo-6-fluoro-1,3-benzoxazol-2-amine is a heterocyclic compound with the molecular formula C7H4BrFN2O It is characterized by the presence of bromine and fluorine atoms attached to a benzoxazole ring, which is a bicyclic structure consisting of a benzene ring fused with an oxazole ring
Preparation Methods
The synthesis of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine typically involves the use of 2-aminophenol as a precursor. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine and fluorine atoms to the benzoxazole ring.
Cyclization: Formation of the benzoxazole ring through cyclization reactions involving appropriate reagents and catalysts.
For industrial production, the process may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity. Advanced techniques like nanocatalysts and ionic liquid catalysts are often employed to improve efficiency and selectivity .
Chemical Reactions Analysis
4-Bromo-6-fluoro-1,3-benzoxazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-6-fluoro-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-Bromo-6-fluoro-1,3-benzoxazol-2-amine can be compared with other similar compounds such as:
4-Bromo-6-fluoro-1,3-benzothiazol-2-amine: Similar structure but with a sulfur atom instead of oxygen.
6-Bromo-4-fluoro-1,3-benzoxazol-2-amine: Different positioning of bromine and fluorine atoms.
4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine: Contains a trifluoromethoxy group instead of a fluorine atom
Properties
IUPAC Name |
4-bromo-6-fluoro-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNFZXANXARPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC(=N2)N)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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